molecular formula C17H21O4- B14300872 {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate CAS No. 113009-25-9

{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate

Cat. No.: B14300872
CAS No.: 113009-25-9
M. Wt: 289.35 g/mol
InChI Key: OCELUFNUGQUCPU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate is an organic compound that features a cyclohexyl ring substituted with an acetate group and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate electrophile, such as benzyl chloride, in the presence of a base like sodium hydroxide.

    Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing an oxoethyl group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.

    Esterification: The final step involves the esterification of the functionalized cyclohexyl ring with acetic anhydride in the presence of a catalyst like sulfuric acid to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The oxoethyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the acetate group can undergo hydrolysis to release acetic acid, which may modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}propionate: Similar structure with a propionate group instead of an acetate group.

    {1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}butyrate: Contains a butyrate group, offering different physicochemical properties.

Properties

CAS No.

113009-25-9

Molecular Formula

C17H21O4-

Molecular Weight

289.35 g/mol

IUPAC Name

2-[1-(2-oxo-2-phenylmethoxyethyl)cyclohexyl]acetate

InChI

InChI=1S/C17H22O4/c18-15(19)11-17(9-5-2-6-10-17)12-16(20)21-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,19)/p-1

InChI Key

OCELUFNUGQUCPU-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)(CC(=O)[O-])CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.